molecular formula C19H11Cl2N3O3S B11647539 N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide

N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide

Cat. No.: B11647539
M. Wt: 432.3 g/mol
InChI Key: PNWLMQWXGKPEHK-UHFFFAOYSA-N
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Description

N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a furan ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with 2,4-dichlorobenzoic acid under acidic conditions.

    Introduction of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the benzoxazole derivative with thiocarbamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Furan Ring: The furan ring can be introduced by reacting the intermediate compound with furan-2-carboxylic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole and furan rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
  • (S,S)-cyclobutrifluram
  • N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)adamantane-1-carboxamide

Uniqueness

N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide is unique due to its combination of a benzoxazole ring, a furan ring, and a carbamothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H11Cl2N3O3S

Molecular Weight

432.3 g/mol

IUPAC Name

N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C19H11Cl2N3O3S/c20-10-3-5-12(13(21)8-10)18-23-14-9-11(4-6-15(14)27-18)22-19(28)24-17(25)16-2-1-7-26-16/h1-9H,(H2,22,24,25,28)

InChI Key

PNWLMQWXGKPEHK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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